molecular formula C11H11NO3 B1257270 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid CAS No. 103986-23-8

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid

Cat. No.: B1257270
CAS No.: 103986-23-8
M. Wt: 205.21 g/mol
InChI Key: YZIYXJVRBIAHGN-UHFFFAOYSA-N
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Description

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is an indole derivative, a class of compounds known for their significant biological activities. This compound features a hydroxy group at the 5-position of the indole ring and a propanoic acid side chain at the 3-position. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The hydroxy group can be introduced via hydroxylation reactions using appropriate reagents .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, the use of metal catalysts in the Fischer indole synthesis can improve the efficiency of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(5-Hydroxy-1H-indol-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its role in various biological processes, including neurotransmission and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The biological effects of 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid are primarily mediated through its interaction with specific molecular targets. For example, it can bind to serotonin receptors, modulating neurotransmission and influencing mood and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its hydroxy group at the 5-position and propanoic acid side chain at the 3-position differentiate it from other indole derivatives, contributing to its unique pharmacological profile .

Properties

IUPAC Name

3-(5-hydroxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-8-2-3-10-9(5-8)7(6-12-10)1-4-11(14)15/h2-3,5-6,12-13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIYXJVRBIAHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557118
Record name 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-23-8
Record name 3-(5-Hydroxy-1H-indol-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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